

# Spectroscopic data of 4-(4-Bromophenyl)butan-1-ol (NMR, IR, MS)

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## Compound of Interest

Compound Name: 4-(4-Bromophenyl)butan-1-ol

Cat. No.: B1516967

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An In-Depth Technical Guide to the Spectroscopic Data of **4-(4-Bromophenyl)butan-1-ol**

## A Note on Data Availability

In the practice of chemical sciences, the robust characterization of a molecule is paramount for confirming its identity and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide is dedicated to the comprehensive spectroscopic analysis of **4-(4-Bromophenyl)butan-1-ol** (CAS: 75906-36-4).

It is important to note that a complete, peer-reviewed set of experimental spectra for this specific compound is not readily available in major public repositories like the Spectral Database for Organic Compounds (SDBS). Therefore, this guide has been constructed based on fundamental principles of spectroscopy and predictive analysis, leveraging extensive experience with analogous molecular structures. The data presented herein represents the expected spectral characteristics, providing a robust framework for researchers synthesizing or working with this compound to verify their own experimental results.

## Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, it is crucial to understand the molecular architecture of **4-(4-Bromophenyl)butan-1-ol**. The structure consists of a 1,4-disubstituted (para) aromatic ring containing a bromine atom, connected to a four-carbon aliphatic chain that terminates in a primary alcohol.

This combination of an aromatic ring, a halogen, an alkyl chain, and a hydroxyl group gives rise to a unique and predictable spectroscopic fingerprint. Our analysis will proceed by dissecting the expected signals from each part of the molecule in  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS.

The diagram below illustrates the molecular structure with a systematic numbering convention that will be used for the assignment of NMR signals throughout this guide.

Caption: Molecular structure of **4-(4-Bromophenyl)butan-1-ol** with atom numbering.

## Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

### Causality Behind Experimental Choices

For a compound like **4-(4-Bromophenyl)butan-1-ol**, the standard choice of solvent is deuterated chloroform ( $\text{CDCl}_3$ ). Its high solubility for a wide range of organic compounds and its single residual solvent peak at  $\sim 7.26$  ppm, which does not interfere with the key signals of the analyte, make it ideal. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) for referencing the chemical shifts. A spectrometer operating at a frequency of 300 MHz or higher is sufficient to resolve the expected multiplets.

### Predicted $^1\text{H}$ NMR Data and Interpretation

The molecule possesses 6 distinct proton environments, which will give rise to 6 unique signals in the  $^1\text{H}$  NMR spectrum.

| Assigned Protons | Predicted Chemical Shift ( $\delta$ , ppm) | Predicted Multiplicity | Integration | Rationale for Assignment   |
|------------------|--|------------------------|-------------|--|
| H on -OH         | ~1.5 - 2.5 (variable)                      | Broad Singlet (s)      | 1H          | The chemical shift is concentration and temperature-dependent. Rapid proton exchange often collapses coupling, resulting in a broad singlet.                 |
| H2', H6'         | ~7.42                                      | Doublet (d)            | 2H          | These protons are ortho to the electron-withdrawing bromine atom, leading to significant deshielding. They appear as a doublet due to coupling with H3'/H5'. |
| H3', H5'         | ~7.08                                      | Doublet (d)            | 2H          | These protons are meta to the bromine and ortho to the alkyl substituent. They are less deshielded than H2'/H6' and appear as a doublet from                 |

coupling to  
H2'/H6'.

H4 (-CH<sub>2</sub>-O)

~3.65

Triplet (t)

2H

These protons are adjacent to the electronegative oxygen atom, causing a strong downfield shift. They are split into a triplet by the two neighboring H3 protons.

H1 (-Ar-CH<sub>2</sub>)

~2.62

Triplet (t)

2H

These are benzylic protons, shifted downfield by the aromatic ring. They are split into a triplet by the two neighboring H2 protons.

H2, H3

~1.6 - 1.8

Multiplet (m)

4H

The signals for these two methylene groups are expected to be close together and may overlap, forming a complex multiplet. They are coupled to the protons on

adjacent  
carbons.

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## Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **4-(4-Bromophenyl)butan-1-ol** into a clean, dry vial.
- Dissolution: Add approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v TMS. Cap the vial and gently agitate until the sample is fully dissolved.
- Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Data Acquisition:
  - Insert the tube into the NMR spectrometer.
  - Lock onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the spectrum using standard parameters (e.g.,  $30^\circ$  pulse angle, 2-second relaxation delay, 16 scans).
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the chemical shifts and coupling patterns.

## Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

$^{13}\text{C}$  NMR provides information on the carbon framework of a molecule. As each chemically non-equivalent carbon atom gives a distinct signal, this technique is excellent for confirming the number of unique carbons and their functional group type.

## Predicted $^{13}\text{C}$ NMR Data and Interpretation

The molecule has 8 unique carbon environments due to the plane of symmetry through the C1'-C4' axis of the phenyl ring.

| Assigned Carbon          | Predicted Chemical Shift ( $\delta$ , ppm) | Rationale for Assignment   |
|--------------------------|--|--|
| C4' (C-Br)               | ~120                                       | The bromine atom has a moderate deshielding effect, but the direct attachment of a halogen (ipso-carbon) is complex. This value is typical for a brominated aromatic carbon.   |
| C1' (C-Alkyl)            | ~141                                       | This is the quaternary carbon attached to the butyl chain. It is deshielded due to its position on the aromatic ring and its connection to the substituent.                    |
| C3', C5'                 | ~131.5                                     | These carbons are ortho to the bromine and meta to the alkyl group. Their chemical shift is primarily influenced by the bromine.   |
| C2', C6'                 | ~130                                       | These carbons are meta to the bromine and ortho to the alkyl group. Their environment is distinct from C3'/C5'.  |
| C4 (-CH <sub>2</sub> -O) | ~62.5                                      | This carbon is directly attached to the highly electronegative oxygen, resulting in a strong downfield shift into the typical range for a primary alcohol. <a href="#">[1]</a> |
| C1 (Ar-CH <sub>2</sub> ) | ~35.0                                      | This benzylic carbon is deshielded by the adjacent aromatic ring.  |
| C2                       | ~34.5                                      | An aliphatic sp <sup>3</sup> carbon, its shift is slightly influenced by   |

proximity to the benzylic position.

C3

~28.5

An aliphatic  $sp^3$  carbon, furthest from the strong deshielding groups (ring and oxygen), thus appearing most upfield of the chain carbons (excluding C4).

## Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for  $^1\text{H}$  NMR. Accurately weigh 20-30 mg of the compound and dissolve it in ~0.7 mL of  $\text{CDCl}_3$ .
- Data Acquisition:
  - Use the same locked and shimmed sample from the  $^1\text{H}$  NMR experiment.
  - Select a standard proton-decoupled  $^{13}\text{C}$  experiment. This is crucial as it collapses all  $^{13}\text{C}$ - $^1\text{H}$  coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.
  - A longer acquisition time is necessary due to the low natural abundance of  $^{13}\text{C}$  (e.g., 128-256 scans).
- Data Processing: Process the data similarly to the  $^1\text{H}$  spectrum. The residual  $\text{CDCl}_3$  peak appears as a triplet at ~77.16 ppm and can be used as a secondary reference.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

## Predicted IR Data and Interpretation

The IR spectrum of **4-(4-Bromophenyl)butan-1-ol** is expected to show several characteristic absorption bands.



| Wavenumber (cm <sup>-1</sup> ) | Vibration Type        | Intensity     | Interpretation  |
|--------------------------------|-----------------------|---------------|---|
| ~3350 (broad)                  | O-H stretch           | Strong        | The broadness of this peak is a hallmark of the hydroxyl group involved in intermolecular hydrogen bonding, a definitive feature for an alcohol.        |
| ~3025                          | Aromatic C-H stretch  | Medium        | This absorption, typically just above 3000 cm <sup>-1</sup> , confirms the presence of C-H bonds on the aromatic ring.                                  |
| ~2930 & ~2860                  | Aliphatic C-H stretch | Strong        | These two peaks correspond to the asymmetric and symmetric stretching of the C-H bonds in the methylene (-CH <sub>2</sub> -) groups of the butyl chain. |
| ~1490                          | Aromatic C=C stretch  | Medium        | This is a characteristic skeletal vibration of the benzene ring.  |
| ~1050                          | C-O stretch           | Strong        | The strong absorption in this region is indicative of the C-O single bond stretch of the primary alcohol.   |
| ~1010                          | Aromatic C-Br stretch | Medium-Strong | This absorption is characteristic of the C-   |

Br bond on the aromatic ring.

~820

C-H out-of-plane bend    Strong

A strong band in this region is highly diagnostic of 1,4-disubstitution (para) on a benzene ring.

## Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
- **Background Scan:** Record a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts the spectral signature of the ambient atmosphere (e.g., CO<sub>2</sub>, H<sub>2</sub>O) from the final sample spectrum.
- **Sample Application:** Place a small amount (a few milligrams) of the solid **4-(4-Bromophenyl)butan-1-ol** powder directly onto the ATR crystal.
- **Data Acquisition:** Lower the ATR press arm to ensure firm contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio).
- **Cleaning:** After analysis, clean the crystal thoroughly to prepare for the next sample.

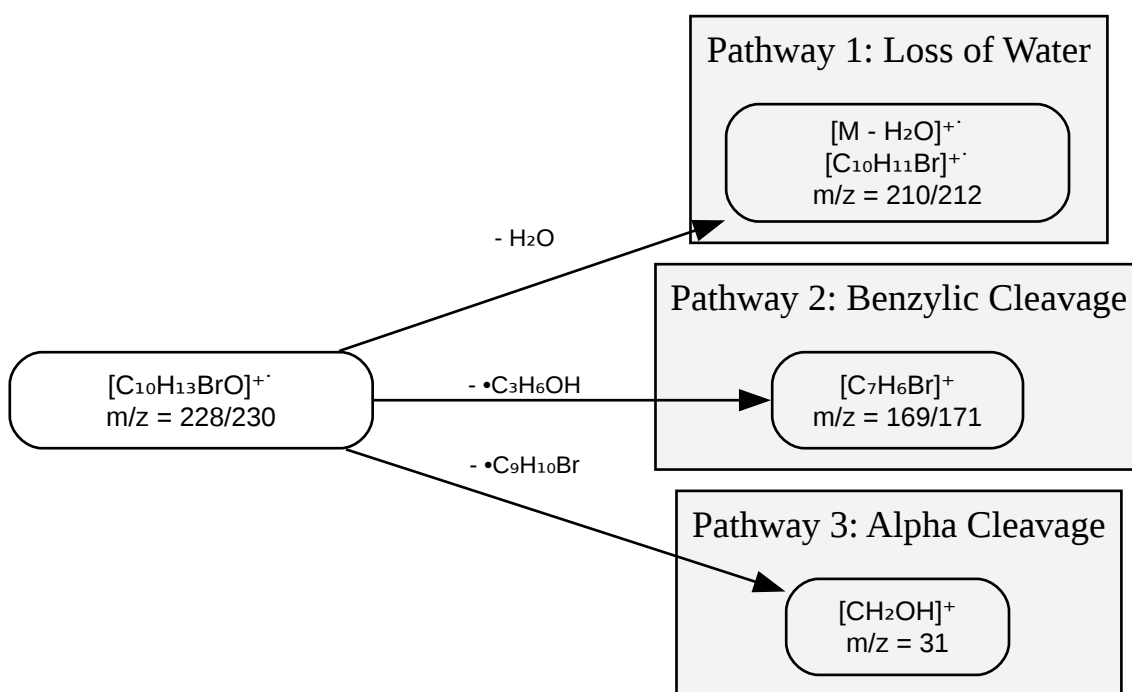
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

## Predicted Mass Spectrum Data and Interpretation

For Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation.

- Molecular Ion ( $M^+$ ): The molecular weight of  $C_{10}H_{13}BrO$  is 229.11 g/mol. A key feature will be the presence of two peaks for the molecular ion due to the natural isotopic abundance of bromine:
  - $m/z$  228: Corresponding to the molecule containing the  $^{79}Br$  isotope.
  - $m/z$  230: Corresponding to the molecule containing the  $^{81}Br$  isotope. These two peaks should have a relative intensity ratio of approximately 1:1, which is a definitive signature for a molecule containing one bromine atom.
- Key Fragmentation Pathways: The fragmentation process is a cascade of bond cleavages driven by the formation of stable carbocations or radical cations.



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Caption: Predicted major fragmentation pathways for **4-(4-Bromophenyl)butan-1-ol** in EI-MS.

- Loss of Water ( $\text{H}_2\text{O}$ ):  $[\text{M} - 18]^+ \rightarrow m/z\ 210/212$ . This is a very common fragmentation for alcohols, resulting in a radical cation of the corresponding alkene.
- Benzylic Cleavage: The bond between C1 and C2 is a benzylic C-C bond. Cleavage at this position is favorable as it leads to the formation of a stable benzylic carbocation. This would result in a fragment at  $m/z\ 169/171$  ( $[\text{C}_7\text{H}_6\text{Br}]^+$ ), which would be a very prominent peak.
- Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom (C3-C4 bond) is also common for alcohols. This can lead to the formation of the  $[\text{CH}_2\text{OH}]^+$  ion at  $m/z\ 31$ , which is a diagnostic peak for primary alcohols.

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Dissolve a small amount ( $<1\text{ mg}$ ) of the sample in a volatile solvent like methanol or dichloromethane. Inject the solution into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a 70 eV electron beam. This energy is a long-standing standard that ensures reproducible fragmentation patterns, allowing for library matching.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and their abundance is plotted against their  $m/z$  value to generate the mass spectrum.

## Conclusion

The combined application of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS provides a complete and unambiguous structural confirmation of **4-(4-Bromophenyl)butan-1-ol**. The predicted data in this guide, rooted in the fundamental principles of chemical structure and spectroscopy, serves as a reliable benchmark for researchers. Any experimentally obtained spectra should closely align with the chemical shifts, coupling constants, absorption bands, and fragmentation patterns detailed herein. This methodical approach ensures the scientific integrity of any work involving this compound.

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## References

- 1. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic data of 4-(4-Bromophenyl)butan-1-ol (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1516967#spectroscopic-data-of-4-4-bromophenyl-butan-1-ol-nmr-ir-ms]

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